molecular formula C11H23N3O B13971374 N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

Cat. No.: B13971374
M. Wt: 213.32 g/mol
InChI Key: IZEGAWYJQFJSAY-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidin-4-ylmethyl core substituted with a 2-aminoethyl group at the 1-position and an N-methyl acetamide moiety.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3

InChI Key

IZEGAWYJQFJSAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine ring, acetamide modifications, and side-chain functionalities. Below is a detailed comparison:

Substituted Piperidine Acetamides

Compound Name CAS/Identifier Molecular Formula Molar Mass (g/mol) Key Substituents Structural Differences Potential Implications
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide C11H22N3O2* ~228.3 - 2-Aminoethyl group at piperidine-1
- N-methyl acetamide
Enhanced solubility due to aminoethyl; potential for hydrogen bonding.
N-Methyl-N-{[1-(L-valyl)-4-piperidinyl]methyl}acetamide 1354008-38-0 C14H27N3O2 269.38 - L-valyl (amino acid) at piperidine-1 Aminoethyl replaced with L-valyl Improved peptide-like stability; possible use in prodrugs or targeted delivery .
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 101345-67-9 C22H28N2O2 352.5 - Methoxyacetamide
- Phenethyl at piperidine-1
- Phenyl group
Phenethyl and phenyl groups instead of aminoethyl High lipophilicity; opioid receptor affinity (fentanyl analog) with abuse potential .
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide 690999-05-4 C17H25ClN2O 308.85 - Chloroacetamide
- Benzyl at piperidine-1
- Isopropyl group
Chloro and isopropyl substituents Increased steric bulk; potential for altered metabolic stability .

Functional Group Analysis

  • Aminoethyl vs. Phenethyl/Phenyl Groups: The aminoethyl group in the target compound contrasts with phenethyl or phenyl substituents in fentanyl analogs (e.g., 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide). This substitution reduces lipophilicity, likely diminishing blood-brain barrier penetration and opioid receptor binding compared to fentanyl derivatives .
  • N-Methyl Acetamide vs.

Piperidine vs. Pyrrolidine Analogs

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide () replaces the piperidine ring with pyrrolidine. Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain .

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with an aminoethyl group and an acetamide moiety, which contribute to its unique chemical reactivity and biological activities. The synthesis typically involves the reaction of piperidine derivatives with acylating agents under controlled conditions, often utilizing bases such as triethylamine or sodium hydroxide to facilitate the reaction process .

Synthetic Route

  • Starting Materials : Piperidine derivative, acetic anhydride (or similar acylating agent).
  • Reaction Conditions : Reflux in the presence of a base.
  • Purification : Standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential antibacterial and antifungal effects. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025

The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to inhibition of metabolic pathways or alteration of signal transduction processes .

Research Findings

Recent studies have explored the broader implications of piperidine derivatives in drug development and therapeutic applications:

  • Cancer Therapy : Compounds with structural similarities to this compound are being investigated as tankyrase inhibitors, which are relevant in cancer treatment due to their role in the Wnt signaling pathway .
  • Neuropharmacology : The compound’s potential role in treating neurological disorders is under investigation, particularly due to its ability to interact with neurotransmitter receptors .
  • Antifungal Activity : In addition to antibacterial properties, certain piperidine derivatives have demonstrated antifungal activity against strains such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including this compound, revealed promising results in terms of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group modifications in enhancing antimicrobial potency .

Exploration of Therapeutic Potential

Another research effort focused on the therapeutic potential of piperidine derivatives in pain management and neurological applications, suggesting that modifications to the piperidine structure could yield compounds with improved efficacy and safety profiles .

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